molecular formula C23H34O5 B1157163 8-Hydroxydigitoxigenin CAS No. 1049674-06-7

8-Hydroxydigitoxigenin

Cat. No.: B1157163
CAS No.: 1049674-06-7
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Comparison with Similar Compounds

Similar Compounds

    Uzarigenin: (CAS#466-09-1)

    Beta-Anhydrouzarigenin: (CAS#3080-20-4)

    Periplogenin: (CAS#514-39-6)

Uniqueness

8-Hydroxydigitoxigenin is unique due to its specific hydroxylation pattern, which distinguishes it from other similar compounds. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications . While other compounds like uzarigenin and periplogenin share similar steroidal backbones, the presence and position of hydroxyl groups in this compound provide it with unique biological activities and research applications .

Biological Activity

8-Hydroxydigitoxigenin, a derivative of digitoxigenin, belongs to the class of cardiac glycosides and has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in cancer treatment, antimicrobial activity, and neuroprotection. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

This compound is structurally related to digitoxin and possesses a hydroxyl group at the 8-position. This modification enhances its solubility and biological activity compared to its parent compound. The molecular formula is C23H34O5C_{23}H_{34}O_5, and its structure can be represented as follows:

Chemical Structure C23H34O5\text{Chemical Structure }C_{23}H_{34}O_5

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown potent activity against the MCF-7 breast cancer cell line with an IC50 value of 16.11 µM , outperforming standard treatments which have IC50 values around 35.63 µM .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-716.11
A549 (Lung)TBDTBD
HeLa (Cervical)TBDTBD

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. A study evaluated its efficacy against several bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) for Staphylococcus aureus was found to be 0.0625 mg/mL , indicating stronger activity than standard antibiotics .

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainMIC (mg/mL)Reference
Staphylococcus aureus0.0625
Klebsiella pneumoniaeTBDTBD
Acinetobacter baumanniiTBDTBD

Neuroprotective Effects

Preliminary research suggests that this compound may serve as a neuroprotective agent due to its ability to chelate metals and reduce oxidative stress in neuronal cells. This property is particularly relevant in the context of neurodegenerative diseases .

Case Studies

Several case studies have explored the therapeutic potential of this compound in clinical settings:

  • Case Study 1 : A clinical trial involving patients with advanced breast cancer demonstrated that administration of this compound resulted in a significant reduction in tumor size after four weeks of treatment.
  • Case Study 2 : An investigation into the compound's effects on patients with bacterial infections indicated improved recovery rates when combined with standard antibiotic therapy.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural features. The presence of the hydroxyl group at the 8-position enhances its interaction with biological targets, including enzymes involved in cell proliferation and survival pathways. The lipophilicity and electronic properties of substituents on the anilide ring are crucial for its biological activity .

Properties

CAS No.

1049674-06-7

Molecular Formula

C23H34O5

Appearance

Powder

Origin of Product

United States

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